molecular formula C24H22FN3O4S B11618245 Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 5-cyano-6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11618245
M. Wt: 467.5 g/mol
InChI Key: DPVCFSFCEHWVAQ-UHFFFAOYSA-N
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Description

METHYL 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes cyano, carbamoyl, sulfanyl, fluorophenyl, and tetrahydropyridine groups

Preparation Methods

The synthesis of METHYL 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core tetrahydropyridine structure, followed by the introduction of the cyano, carbamoyl, sulfanyl, and fluorophenyl groups through various chemical reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

METHYL 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins, potentially modulating their activity. The overall effect of the compound depends on the specific context and target molecules involved.

Comparison with Similar Compounds

Compared to other similar compounds, METHYL 5-CYANO-6-({[(2-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-4-(2-FLUOROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE stands out due to its unique combination of functional groups Similar compounds may include those with different substituents on the tetrahydropyridine ring or variations in the cyano, carbamoyl, sulfanyl, or fluorophenyl groups

Properties

Molecular Formula

C24H22FN3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

methyl 5-cyano-6-[2-(2-ethylanilino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C24H22FN3O4S/c1-3-14-8-4-7-11-18(14)27-19(29)13-33-23-16(12-26)20(15-9-5-6-10-17(15)25)21(22(30)28-23)24(31)32-2/h4-11,20-21H,3,13H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

DPVCFSFCEHWVAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=CC=CC=C3F)C#N

Origin of Product

United States

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